molecular formula C8H17NO B1590519 2-(4-Methylpiperidin-1-yl)ethanol CAS No. 39123-23-4

2-(4-Methylpiperidin-1-yl)ethanol

Cat. No.: B1590519
CAS No.: 39123-23-4
M. Wt: 143.23 g/mol
InChI Key: DZWJRQPMTHONRZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)ethanol is a chemical compound with the molecular formula C8H17NO It is a derivative of piperidine, featuring an ethanol group attached to the nitrogen atom of the piperidine ring

Synthetic Routes and Reaction Conditions:

  • Reduction of Piperidine Derivatives: One common synthetic route involves the reduction of 4-methylpiperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a suitable leaving group is replaced by an ethanol group in the presence of a strong base.

Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can replace the ethanol group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like LiAlH4 and NaBH4 are typically used.

  • Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed:

  • Oxidation: Piperidine-4-carboxylic acid derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: Various substituted piperidines.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)ethanol has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of various chemical products, including solvents and intermediates for other industrial processes.

Mechanism of Action

The mechanism by which 2-(4-Methylpiperidin-1-yl)ethanol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Methylpiperidin-1-yl)aniline: This compound differs by having an aniline group instead of an ethanol group.

  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: This compound has a different alkyl group attached to the piperazine ring.

Uniqueness: 2-(4-Methylpiperidin-1-yl)ethanol is unique due to its specific structural features, which influence its reactivity and potential applications. Its ethanol group provides distinct chemical properties compared to similar compounds.

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Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8-2-4-9(5-3-8)6-7-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWJRQPMTHONRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505146
Record name 2-(4-Methylpiperidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39123-23-4
Record name 4-Methyl-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39123-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylpiperidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methylpiperidine (10 g, 0.10 mol), 2-bromoethanol (12.5 g, 0.10 mol), and triethylamine (15 g, 0.15 mol) in CHCl3 (100 mL) was stirred at room temperature for two days. The mixture was concentrated, and the residue was purified on a silica gel column (eluting with NH3—H2O/MeOH/DCM=1/6/300) to give 2-(4-methylpiperidin-1-yl)ethanol (3 g) as a colorless oil. 1H NMR (CDCl3): δ 3.57 (m, 2H), 3.24 (br s, 1H), 2.84 (m, 2H), 2.47 (m, 2H), 2.00 (dt, 2H), 1.58 (m, 2H), 1.35 (m, 1H), 1.21 (dt, 2H), 0.89 (d, 3H); LCMS: 144 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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